Cas no 1333319-50-8 (5-Methylpyridazine-3-carbonitrile)

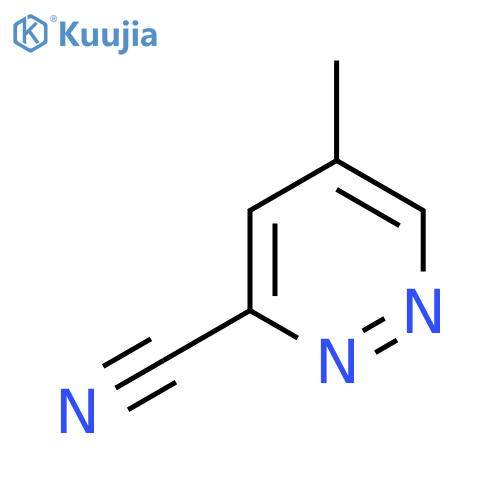

1333319-50-8 structure

商品名:5-Methylpyridazine-3-carbonitrile

CAS番号:1333319-50-8

MF:C6H5N3

メガワット:119.124000310898

MDL:MFCD18909488

CID:1033429

PubChem ID:71303787

5-Methylpyridazine-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Methylpyridazine-3-carbonitrile

- SY322503

- PB11387

- DTXSID10745117

- 1333319-50-8

- P12502

- CS-0050430

- 3-Pyridazinecarbonitrile, 5-methyl-

- AS-51367

- MFCD18909488

- Z1222424799

- AKOS016845291

- EN300-1699671

-

- MDL: MFCD18909488

- インチ: 1S/C6H5N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,1H3

- InChIKey: HSIMDIPRYJNWOG-UHFFFAOYSA-N

- ほほえんだ: N1C=C(C)C=C(C#N)N=1

計算された属性

- せいみつぶんしりょう: 119.048347172g/mol

- どういたいしつりょう: 119.048347172g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 49.6Ų

5-Methylpyridazine-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM164211-250mg |

5-Methylpyridazine-3-carbonitrile |

1333319-50-8 | 95% | 250mg |

$372 | 2023-03-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122041-250MG |

5-methylpyridazine-3-carbonitrile |

1333319-50-8 | 97% | 250MG |

¥ 831.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122041-500MG |

5-methylpyridazine-3-carbonitrile |

1333319-50-8 | 97% | 500MG |

¥ 1,597.00 | 2023-04-06 | |

| abcr | AB458644-1g |

5-Methylpyridazine-3-carbonitrile; . |

1333319-50-8 | 1g |

€883.00 | 2025-02-13 | ||

| abcr | AB458644-500 mg |

5-Methylpyridazine-3-carbonitrile; . |

1333319-50-8 | 500MG |

€454.40 | 2023-07-18 | ||

| eNovation Chemicals LLC | D587105-1G |

5-methylpyridazine-3-carbonitrile |

1333319-50-8 | 97% | 1g |

$455 | 2024-07-21 | |

| Enamine | EN300-1699671-1.0g |

5-methylpyridazine-3-carbonitrile |

1333319-50-8 | 95% | 1g |

$574.0 | 2023-06-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121070-250mg |

5-Methylpyridazine-3-carbonitrile |

1333319-50-8 | 97% | 250mg |

¥1666.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122041-5G |

5-methylpyridazine-3-carbonitrile |

1333319-50-8 | 97% | 5g |

¥ 7,359.00 | 2023-04-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121070-500mg |

5-Methylpyridazine-3-carbonitrile |

1333319-50-8 | 97% | 500mg |

¥3749.00 | 2024-08-09 |

5-Methylpyridazine-3-carbonitrile 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

1333319-50-8 (5-Methylpyridazine-3-carbonitrile) 関連製品

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1333319-50-8)5-Methylpyridazine-3-carbonitrile

清らかである:99%

はかる:10g

価格 ($):1493.0